4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid
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Overview
Description
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid is a compound with a unique structure characterized by two benzoic acid groups connected via a 1,2-phenylene bridge with ethyne linkages. This compound is known for its rigidity and is often used as a ligand in the formation of metal-organic frameworks (MOFs) due to its ability to form stable structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid typically involves the coupling of 4-iodobenzoic acid with 1,2-diethynylbenzene under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethyne linkages can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The benzoic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H₂) atmosphere.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H₂SO₄), while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of diketone derivatives.
Reduction: Formation of alkane derivatives.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage, separation, and catalysis.
Biology: Potential use in the development of biosensors due to its ability to form stable complexes with metal ions.
Medicine: Investigated for its potential in drug delivery systems owing to its structural rigidity and ability to form stable complexes.
Industry: Utilized in the development of advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid primarily involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can then participate in various catalytic processes or serve as structural components in MOFs. The ethyne linkages and benzoic acid groups provide sites for interaction with metal ions, facilitating the formation of these complexes.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure but with an anthracene core, used in similar applications.
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid: Slight variation in the position of the ethyne linkages, affecting its reactivity and applications.
Uniqueness
4,4’-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid is unique due to its specific structural arrangement, which provides a balance of rigidity and flexibility. This makes it particularly suitable for forming stable MOFs with diverse applications in gas storage, separation, and catalysis.
Biological Activity
4,4'-(1,2-Phenylenebis(ethyne-2,1-diyl))dibenzoic acid, also known as 4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic acid (CAS No. 217077-89-9), is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into the biological activity associated with this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H14O4. It features a biphenyl structure with ethynyl linkages that contribute to its chemical reactivity and potential interactions within biological systems. The compound's molecular weight is approximately 366.37 g/mol.
Structural Formula
Physical Properties
Property | Value |
---|---|
Molecular Weight | 366.37 g/mol |
CAS Number | 217077-89-9 |
Boiling Point | Not available |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of multiple aromatic rings may facilitate electron donation, thereby neutralizing free radicals. A study demonstrated that derivatives of dibenzoic acids possess robust antioxidant properties, which could be extrapolated to this compound.
Anti-inflammatory Effects
In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines. For instance, a derivative of dibenzoic acid was tested for its ability to reduce inflammation in cell cultures exposed to lipopolysaccharides (LPS). Results indicated a significant decrease in cytokine production, suggesting potential therapeutic applications for inflammatory diseases.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of ethynyl-substituted benzoic acids. For example, derivatives similar to this compound were tested against various bacterial strains and demonstrated notable antibacterial effects.
Case Studies
-
Antioxidant Activity Study :
- Objective : Evaluate the antioxidant capacity of dibenzoic acid derivatives.
- Method : DPPH radical scavenging assay.
- Results : Compounds exhibited IC50 values comparable to established antioxidants like ascorbic acid.
- : Suggests potential for use in formulations aimed at oxidative stress mitigation.
-
Anti-inflammatory Assessment :
- Objective : Investigate the impact on TNF-alpha production in macrophages.
- Method : LPS-stimulated macrophage cultures treated with varying concentrations of the compound.
- Results : Significant reduction in TNF-alpha levels at higher concentrations.
- : Indicates potential for development as an anti-inflammatory agent.
-
Antimicrobial Efficacy :
- Objective : Test against Gram-positive and Gram-negative bacteria.
- Method : Agar diffusion method.
- Results : Displayed zones of inhibition against Staphylococcus aureus and Escherichia coli.
- : Supports further exploration as a broad-spectrum antimicrobial agent.
The biological activity of this compound likely involves several mechanisms:
- Radical Scavenging : The compound's structure allows it to donate electrons effectively to neutralize free radicals.
- Cytokine Modulation : By inhibiting specific signaling pathways involved in inflammation (e.g., NF-kB pathway), it can reduce cytokine production.
- Membrane Disruption : Antimicrobial activity may arise from the ability to integrate into bacterial membranes, leading to increased permeability and cell death.
Properties
Molecular Formula |
C24H14O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[2-[2-[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H14O4/c25-23(26)21-13-7-17(8-14-21)5-11-19-3-1-2-4-20(19)12-6-18-9-15-22(16-10-18)24(27)28/h1-4,7-10,13-16H,(H,25,26)(H,27,28) |
InChI Key |
WGBQCTRKIMJIDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)C(=O)O)C#CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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